molecular formula C12H12F3NO2 B8490439 3-(4-(Trifluoromethoxy)benzyl)pyrrolidin-2-one

3-(4-(Trifluoromethoxy)benzyl)pyrrolidin-2-one

Cat. No. B8490439
M. Wt: 259.22 g/mol
InChI Key: FRKWHTWCMNBNRX-UHFFFAOYSA-N
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Patent
US08236835B2

Procedure details

Following the procedure as described in Preparation 5, making variations as required to use 4-(trifluoromethoxy)benzaldehyde in place of 4-fluorobenzaldehyde to react with 1-(2,2,2-trifluoroacetyl)pyrrolidin-2-one, the title compound was obtained as a white solid in 53% yield: 1H NMR (300 MHz, CDCl3) δ 7.24-7.06 (m, 4H), 3.71-3.50 (m, 2H), 3.34-3.02 (m, 3H), 2.19-2.00 (m, 1H), 1.83-1.70 (m, 1H); MS (ES+) m/z 260.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1.FC(F)(F)C([N:18]1[CH2:22][CH2:21][CH2:20][C:19]1=[O:23])=O>>[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][CH:20]2[CH2:21][CH2:22][NH:18][C:19]2=[O:23])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=CC=C(C=O)C=C1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)N1C(CCC1)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 5

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(CC2C(NCC2)=O)C=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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